Structural and Synthetic Profiling of 1-(Morpholin-3-yl)propan-2-one Hydrochloride: A Privileged Scaffold in Medicinal Chemistry
Structural and Synthetic Profiling of 1-(Morpholin-3-yl)propan-2-one Hydrochloride: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a ubiquitous structural motif in modern drug discovery, prized for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and predictable pharmacokinetic profiles. While 2-substituted and 4-substituted (N-substituted) morpholines are common, 3-substituted morpholines offer a unique vector for exploring chemical space, breaking molecular symmetry, and introducing critical chiral centers[1].
This technical whitepaper provides an in-depth analysis of 1-(Morpholin-3-yl)propan-2-one hydrochloride (CAS: 1461715-62-7), a highly versatile building block. By detailing its structural nuances, causality-driven synthetic methodologies, and applications in targeted therapeutics (such as TLR8 inhibition), this guide serves as a comprehensive resource for drug development professionals[2][3].
Physicochemical Profiling & Structural Elucidation
The free base of 1-(morpholin-3-yl)propan-2-one contains both a secondary amine (within the morpholine ring) and a reactive methyl ketone side chain. In its free base form, this bifunctionality presents a significant stability challenge: the secondary amine can undergo intermolecular nucleophilic attack on the ketone of an adjacent molecule, leading to the formation of enamines or complex polymeric mixtures.
To circumvent this degradation pathway, the compound is universally synthesized and isolated as a hydrochloride salt [3]. Protonation of the morpholine nitrogen (pKa ~ 8.3) locks the amine in an unreactive ammonium state, completely inhibiting self-condensation and ensuring long-term shelf stability.
Quantitative Physicochemical Data
The following table summarizes the critical physicochemical parameters of the compound, establishing a baseline for analytical validation and formulation.
| Parameter | Value / Description |
| Chemical Name | 1-(Morpholin-3-yl)propan-2-one hydrochloride |
| CAS Registry Number | 1461715-62-7 (HCl Salt) / 1461869-46-4 (Free Base) |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| SMILES (Free Base) | CC(=O)CC1NCCOCC1 |
| Topological Polar Surface Area (TPSA) | 38.3 Ų (Free Base) |
| Hydrogen Bond Donors | 1 (Amine NH) |
| Hydrogen Bond Acceptors | 3 (Ketone O, Ether O, Amine N) |
| Physical State | Off-white to pale yellow crystalline solid |
Mechanistic Synthetic Workflow
The synthesis of 3-substituted morpholines traditionally relies on the cyclization of chiral amino alcohols or the reduction of morpholin-3-ones[1][4]. However, to specifically install the propan-2-one (acetonyl) side chain at the C3 position, a highly regioselective approach is required.
The most robust route utilizes N-Boc-morpholin-3-ol as a starting material. The synthesis proceeds via a Lewis acid-mediated allylation followed by a chemoselective Wacker oxidation. This route is preferred because it avoids the harsh conditions of direct enolate alkylations, which often lead to poor regiocontrol and over-alkylation.
Fig 1: Chemoselective synthetic workflow for 1-(morpholin-3-yl)propan-2-one hydrochloride.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every synthetic step must include in-process controls (IPCs) to ensure the system is self-validating. Proceeding blindly without confirming intermediate integrity is the primary cause of downstream failure.
Step 1: Synthesis of N-Boc-3-allylmorpholine
-
Causality: Boron trifluoride diethyl etherate (BF₃·OEt₂) is utilized as a Lewis acid to abstract the hydroxyl group from N-Boc-morpholin-3-ol, generating a highly electrophilic cyclic iminium ion. Allyltrimethylsilane then acts as a soft nucleophile, attacking the iminium ion to form the C-C bond. The low temperature (-78°C) is critical to prevent the degradation of the unstable iminium intermediate.
-
Protocol:
-
Dissolve N-Boc-morpholin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Add allyltrimethylsilane (1.5 eq) dropwise.
-
Slowly add BF₃·OEt₂ (1.2 eq). Maintain stirring at -78°C for 2 hours.
-
Validation Check: Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. The disappearance of the starting material mass and the appearance of the[M+H-Boc]+ peak confirms iminium trapping.
-
Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Step 2: Wacker Oxidation to the Methyl Ketone
-
Causality: The Wacker oxidation is chosen for its exquisite regioselectivity, converting terminal alkenes exclusively to methyl ketones (Markovnikov addition of water) rather than aldehydes. Palladium(II) chloride coordinates to the alkene, facilitating nucleophilic attack by water. Copper(I) chloride acts as a co-catalyst to re-oxidize the resulting Pd(0) back to Pd(II), utilizing molecular oxygen as the stoichiometric terminal oxidant.
-
Protocol:
-
Dissolve N-Boc-3-allylmorpholine (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and H₂O (7:1 ratio).
-
Add PdCl₂ (10 mol%) and CuCl (1.0 eq).
-
Purge the reaction flask with an O₂ balloon and stir vigorously at room temperature for 12 hours.
-
Validation Check: Analyze via LC-MS. The mass should shift from the allyl intermediate to the ketone ([M+H]+ + 16 Da).
-
Filter the mixture through a pad of Celite to remove metal particulates, extract with diethyl ether, wash with brine to remove DMF, dry, and purify via flash chromatography.
-
Table: Wacker Oxidation Optimization Data
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
|---|---|---|---|---|---|
| PdCl₂ (10 mol%) | DMF/H₂O | 25 | 24 | 45 | Incomplete conversion; Pd black precipitation |
| PdCl₂ (10 mol%), CuCl (1 eq) | DMF/H₂O | 25 | 12 | 82 | Clean conversion; robust catalytic cycle |
| Pd(OAc)₂ (5 mol%), CuCl (1 eq) | DMA/H₂O | 50 | 6 | 88 | Optimal conditions; reduced reaction time |
Step 3: Deprotection and Salt Formation
-
Causality: 4M HCl in dioxane is used for Boc deprotection because it is anhydrous. Using aqueous acids would risk hydrating the ketone or causing side reactions. The anhydrous environment ensures that as the Boc group is cleaved (releasing isobutylene and CO₂), the free amine is immediately protonated, precipitating out of the non-polar dioxane solution as a pristine hydrochloride salt.
-
Protocol:
-
Dissolve the N-Boc-ketone intermediate in a minimal amount of anhydrous DCM.
-
Add 10 volumes of 4M HCl in dioxane at 0°C.
-
Warm to room temperature and stir for 2 hours.
-
Validation Check: Gas evolution (CO₂) should cease. A white precipitate will form. ¹H NMR (in D₂O) must show the disappearance of the large singlet at ~1.4 ppm (Boc group) and the retention of the methyl ketone singlet at ~2.2 ppm.
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(morpholin-3-yl)propan-2-one hydrochloride.
-
Applications in Drug Development: TLR8 Inhibition
1-(Morpholin-3-yl)propan-2-one hydrochloride is not merely a structural curiosity; it is a highly functionalized pharmacophore used in the synthesis of complex immunomodulators. Specifically, morpholine derivatives are heavily utilized in the design of inhibitors targeting endosomal Toll-like Receptors (TLRs), such as TLR8[2].
In rheumatoid arthritis (RA) and other autoimmune diseases, the overactivation of TLR8 by single-stranded RNA leads to a signaling cascade through the MyD88 adaptor protein, ultimately resulting in the activation of NF-κB and the chronic production of pro-inflammatory cytokines like TNF-α[2].
By incorporating the 3-substituted morpholine scaffold into larger heterocyclic systems (e.g., pyrazolo-pyridines), medicinal chemists can fine-tune the basicity and steric bulk of the inhibitor. The morpholine oxygen acts as a critical hydrogen-bond acceptor within the TLR8 allosteric binding pocket, while the propan-2-one side chain provides a reactive handle for further functionalization (e.g., reductive amination to append hydrophobic tail groups).
Fig 2: Mechanism of action for morpholine-derived TLR8 inhibitors in autoimmune modulation.
The strategic use of 1-(morpholin-3-yl)propan-2-one hydrochloride allows researchers to rapidly access these complex architectures, ensuring high enantiomeric or diastereomeric purity when starting from chiral pool precursors[1][4].
References
- Source: Google Patents (US20190211009A1)
-
Synthesis of Enantiopure 3-Substituted Morpholines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: University of British Columbia / Journal of Organic Chemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]
- 3. 1603450-23-2|1-(Morpholin-3-yl)but-3-en-2-one|BLD Pharm [bldpharm.com]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
